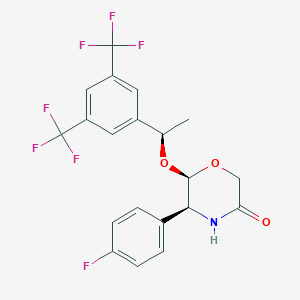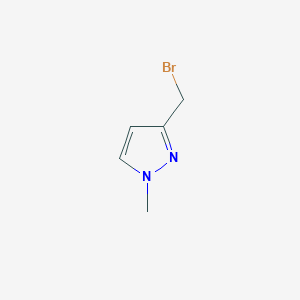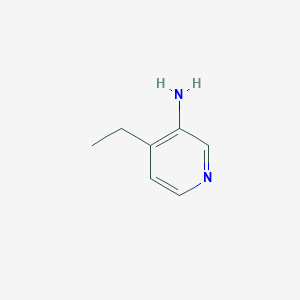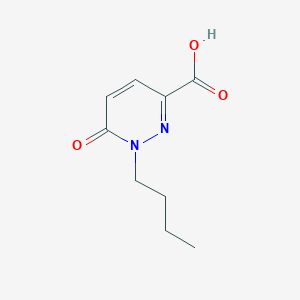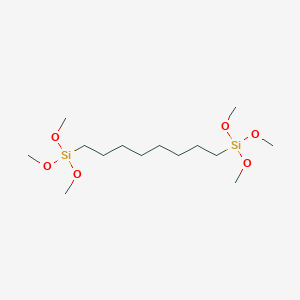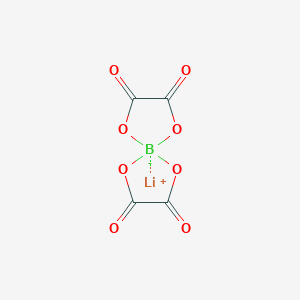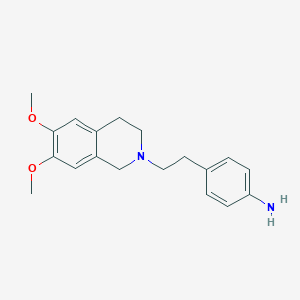![molecular formula C26H23ClFNO3 B027423 (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one CAS No. 194423-53-5](/img/structure/B27423.png)
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one
Übersicht
Beschreibung
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a useful research compound. Its molecular formula is C26H23ClFNO3 and its molecular weight is 451.9 g/mol. The purity is usually 95%.
The exact mass of the compound (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cholesterol Absorption
SCH 58053 has been identified as a potent inhibitor of cholesterol absorption . In studies conducted on mice, it was found that when the mice were fed a low cholesterol diet containing SCH 58053, cholesterol absorption was reduced by 46% . This suggests that SCH 58053 could potentially be used in the treatment of conditions related to high cholesterol.
Increase in Fecal Neutral Sterol Excretion
Along with the reduction in cholesterol absorption, the use of SCH 58053 also resulted in an increase in fecal neutral sterol excretion by 67% . This could potentially help in the management of conditions where the reduction of cholesterol levels is beneficial.
Unchanged Biliary Lipid Composition
Despite the changes in cholesterol absorption and fecal neutral sterol excretion, the biliary lipid composition, bile acid synthesis, pool size, and pool composition remained unchanged in the mice . This suggests that SCH 58053 does not adversely affect these aspects of lipid metabolism.
Potential Use in Atherosclerosis Treatment
Elevated plasma levels of LDL cholesterol (LDL-C) constitute a major risk factor for the development of atherosclerosis . Given that SCH 58053 can inhibit cholesterol absorption and increase fecal neutral sterol excretion, it could potentially be used in the treatment of atherosclerosis.
Wirkmechanismus
Target of Action
SCH 58053, also known as (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one, is a potent inhibitor of cholesterol absorption . The primary targets of SCH 58053 are the proteins involved in the absorption of cholesterol in the intestine .
Mode of Action
SCH 58053 inhibits cholesterol absorption by interacting with these proteins and disrupting the uptake of luminal sterol across the microvillus membrane . This interaction results in a decrease in the absorption of cholesterol and an increase in fecal neutral sterol excretion .
Biochemical Pathways
The inhibition of cholesterol absorption by SCH 58053 affects the cholesterol metabolism pathway . It reduces the concentration of low-density lipoprotein-cholesterol (LDL-C), a major determinant of plasma LDL-C concentrations .
Pharmacokinetics
The pharmacokinetics of SCH 58053 are consistent with extensive glucuronidation and enterohepatic recirculation . The primary metabolic pathway for SCH 58053 is by glucuronidation of the 4-hydroxyphenyl group . Approximately 78% of the administered dose is excreted in feces and 11% in urine .
Result of Action
The result of SCH 58053’s action is a significant reduction in cholesterol absorption, leading to lower hepatic and biliary cholesterol concentrations . This can potentially lead to a decrease in the risk of developing atherosclerosis and other cardiovascular diseases associated with high LDL-C levels .
Action Environment
The action of SCH 58053 is influenced by the dietary cholesterol content. When the dietary cholesterol content is increased, animals given SCH 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls . This suggests that the efficacy of SCH 58053 can be influenced by dietary factors.
Eigenschaften
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZUDTYEZMUJDW-GMUMFXLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433297 | |
| Record name | Sch 58053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |
CAS RN |
194423-53-5 | |
| Record name | Sch 58053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action for Sch 58053 in inhibiting cholesterol absorption?
A1: While the precise mechanism remains unclear, research suggests that Sch 58053 does not exert its effects by:
- Altering the size or composition of the bile acid pool in the intestine. []
- Changing the expression levels of mRNA for proteins involved in cholesterol efflux from enterocytes, such as ABCA1, ABCG5, or ABCG8. []
Q2: How does the activity of Sch 58053 differ from other cholesterol-lowering drugs, particularly statins?
A2: Sch 58053 specifically targets intestinal cholesterol absorption. In contrast, statins primarily work by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This targeted action of Sch 58053 could potentially offer advantages in terms of side effect profiles and efficacy in specific patient populations.
Q3: What have animal studies revealed about the efficacy and safety of Sch 58053?
A3: In studies using mice fed a high-cholesterol diet, Sch 58053 effectively reduced cholesterol absorption and increased fecal neutral sterol excretion. [] Importantly, it did not significantly alter biliary lipid composition or bile acid synthesis. [] These findings suggest a favorable safety profile and efficacy in reducing cholesterol levels. Further research, including clinical trials, is necessary to confirm these findings in humans and assess long-term safety.
Q4: Does Sch 58053 show rapid action in inhibiting cholesterol absorption?
A4: Yes, research indicates that Sch 58053 exhibits a rapid onset of action. In a study using lymph-fistula rats, a single intraduodenal administration of Sch 58053 significantly inhibited lymphatic cholesterol transport within one hour of administration. [] This rapid action makes it a promising candidate for further development as a cholesterol-lowering agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
